molecular formula C11H9NO2 B165581 4-phenyl-1H-pyrrole-3-carboxylic Acid CAS No. 132040-12-1

4-phenyl-1H-pyrrole-3-carboxylic Acid

Cat. No. B165581
M. Wt: 187.19 g/mol
InChI Key: IZAUZUSKFWENMY-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance and has a molecular weight of 187.2 .


Molecular Structure Analysis

The molecular structure of 4-phenyl-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring bound to a phenyl group . More detailed structural analysis would require specific experimental data or computational modeling.


Physical And Chemical Properties Analysis

4-Phenyl-1H-pyrrole-3-carboxylic acid is a solid substance . It has a molecular weight of 187.2 . More detailed physical and chemical properties would require specific experimental data .

Scientific Research Applications

Synthesis and Chemistry

  • A study by Law et al. (1984) developed a new general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, which includes the reaction of 2H-azirines with enamines, leading to the formation of 2,3- and 3,4-dihydropyrroles. This method potentially applies to compounds like 4-phenyl-1H-pyrrole-3-carboxylic Acid (Law et al., 1984).

Crystal and Molecular Structure Analysis

  • Prayzner et al. (1996) explored the crystal structure of a similar compound, 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid, providing insights into hydrogen bonding involving carboxylic acid functional groups, which could be relevant for understanding the structure of 4-phenyl-1H-pyrrole-3-carboxylic Acid (Prayzner et al., 1996).

Hydrogen-Bonding and Solid-State Structures

  • Research by Lin et al. (1998) on 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives highlighted how small structural changes can lead to various solid-state structures, such as one-dimensional ribbons and three-dimensional networks. This study underscores the role of hydrogen bonding in these structures, which is applicable to the study of 4-phenyl-1H-pyrrole-3-carboxylic Acid (Lin, Geib, & Hamilton, 1998).

Novel Synthesis Methods

  • A study by Marcotte and Lubell (2002) demonstrated a synthesis method for 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, which could be relevant for synthesizing derivatives of 4-phenyl-1H-pyrrole-3-carboxylic Acid (Marcotte & Lubell, 2002).

Chemical Shift Assignments

  • Sammes et al. (1986) provided complete 13C NMR chemical shift assignments for various 1H-pyrrole-2-carboxylic acid derivatives, which is essential for characterizing compounds like 4-phenyl-1H-pyrrole-3-carboxylic Acid (Sammes, Katritzky, & Law, 1986).

Non-Linear Optical Materials

  • Singh et al. (2014) characterized a pyrrole-containing chalcone derivative, highlighting its potential as a non-linear optical (NLO) material. This research opens possibilities for similar applications of 4-phenyl-1H-pyrrole-3-carboxylic Acid derivatives in the field of NLO materials (Singh, Rawat, & Sahu, 2014).

Electronically Intercommunicating Iron Centers

  • A study by Hildebrandt et al. (2011) on di- and tetraferrocenyl pyrroles, which are structurally related to 4-phenyl-1H-pyrrole-3-carboxylic Acid, provides insights into the electronic and structural properties of such compounds, potentially useful for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Safety And Hazards

4-Phenyl-1H-pyrrole-3-carboxylic acid is classified as an irritant . It is recommended to avoid skin contact and inhalation .

Future Directions

While specific future directions for 4-phenyl-1H-pyrrole-3-carboxylic acid are not mentioned in the literature, similar compounds are being investigated for their potential therapeutic applications .

properties

IUPAC Name

4-phenyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAUZUSKFWENMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364015
Record name 4-phenyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-1H-pyrrole-3-carboxylic Acid

CAS RN

132040-12-1
Record name 4-phenyl-1H-pyrrole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-pyrrole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
K Syamaiah, G Mallikarjuna Reddy… - Medicinal Chemistry …, 2014 - Springer
… dry ether resulted 4-phenyl-1H-pyrrole-3-carboxylic acid ethyl … pyrrolyl acids, 4-phenyl-1H-pyrrole-3-carboxylic acid (5) and 4… The condensation of 4-phenyl-1H-pyrrole-3-carboxylic acid (…
Number of citations: 15 link.springer.com
H Zhou, A Aguilar, J Chen, L Bai, L Liu… - Journal of medicinal …, 2012 - ACS Publications
… The EtOAc solution was washed with brine, dried over sodium sulfate, and concentrated under vacuum to provide 5-(4-chlorophenyl)-1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylic acid…
Number of citations: 71 pubs.acs.org
A Domagala, T Jarosz, M Lapkowski - European Journal of Medicinal …, 2015 - Elsevier
… Derivatives of 4-phenyl-1H-pyrrole-3-carboxylic acid and 4-(furan-2-yl)-1H-pyrrole-3-carboxylic acid are a novel family of amide/sulphonamide-linked pyrroles (Fig. 8). Prepared by …
Number of citations: 124 www.sciencedirect.com
P Sawant, ME Maier - Tetrahedron, 2010 - Elsevier
We describe a novel strategy to the atorvastatin lactone based on a Paal–Knorr synthesis of pyrrole 24 by condensing diketone 23 with primary amine 22. The latter contains the syn-1,3-…
Number of citations: 36 www.sciencedirect.com
E Rossi, G Abbiati, OA Attanasi, S Rizzato… - Tetrahedron, 2007 - Elsevier
Starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and β,β,β and α,β-substituted enamines a careful choice of solvents and temperatures allows the …
Number of citations: 32 www.sciencedirect.com
Z Kamalzadeh, S Shahrokhian - Bioelectrochemistry, 2014 - Elsevier
… Thus, resulted quaternary Schiff base is rapidly hydrolyzed to form 3,5-Dihydroxy-7-oxo-heptanoic acid and 5-(4-Fluoro-phenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid …
Number of citations: 34 www.sciencedirect.com
E Pourtaheri, MA Taher, GAM Ali, S Agarwal… - International Journal of …, 2019 - Elsevier
… resulting quaternary Schiff base experiences quick hydrolysis for forming 3,5-Dihydroxy-7-oxo-heptanoic acid and 5-(4-Fluorophenyl)2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid …
Number of citations: 8 www.sciencedirect.com
BC Bookser, BG Ugarkar, MC Matelich… - Journal of medicinal …, 2005 - ACS Publications
… 2-Amino-4-phenyl-1H-pyrrole-3-carboxylic Acid Amide (5). To 4 14 (100 g, 0.55 mol) was added sulfuric acid (200 mL) at a rate that brought the temperature up to ca. 80 C. …
Number of citations: 81 pubs.acs.org
HW Lee, YM Kim, CL Yoo, SK Kang… - Biomolecules & …, 2008 - koreascience.kr
… Novel Process for the synthesis of 5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole3-carboxylic acid phenylamide. WO …
Number of citations: 17 koreascience.kr
YV Zatsikha, DB Nemez, RL Davis… - … A European Journal, 2017 - Wiley Online Library
… 5-Formyl-2-methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester (2): The formylation of pyrrole 1 was carried out using a modification to a previously described procedure.21 POCl 3 …

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